L-半胱氨酸15N

描述

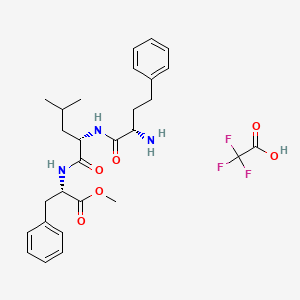

L-Cysteine 15N is an essential amino acid used in protein synthesis . It is a unique sulfur-containing amino acid that can be used in NMR investigations to probe the structure, dynamics, and binding of biological macromolecules . It may also be used as a standard for MS-based applications .

Synthesis Analysis

L-Cysteine 15N can be synthesized in the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions .Molecular Structure Analysis

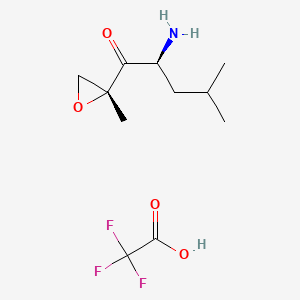

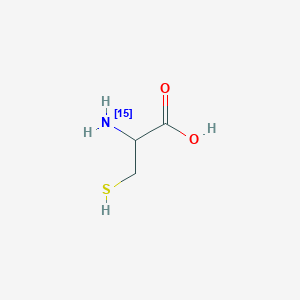

The linear formula of L-Cysteine 15N is HSCH2CH (15NH2)CO2H . It has a molecular weight of 122.15 .Chemical Reactions Analysis

L-Cysteine 15N plays a role in various cellular redox reactions . Thiol compounds like L-Cysteine 15N can convert through disulfide-exchange and air oxidation during sample preparation .Physical and Chemical Properties Analysis

L-Cysteine 15N has a molecular weight of 122.15 . . It is typically stored at temperatures between -5 °C to 5 °C .科学研究应用

蛋白质合成和生化研究

L-半胱氨酸15N 作为一种必需氨基酸,在蛋白质合成中起着至关重要的作用。 它的同位素标记对应物在用于探索生物大分子结构、动力学和结合的 核磁共振(NMR)研究 中尤其有用 .

质谱 (MS) 标准

在质谱分析中,this compound 可用作标准来校准仪器并确保基于 MS 应用的准确性,这对于蛋白质组学和代谢组学研究中的定量分析至关重要 .

发酵生产

this compound 的发酵生产提供了一种环保且安全的替代方法,可以替代从动物毛发和羽毛中提取的传统方法。 该工艺使用可再生原料,并在制药、食品、动物饲料和化妆品行业中得到应用 .

营养补充剂和健康

this compound 也用于旨在改善人类健康或治疗某些疾病的膳食补充剂和药物。 它在抗氧化防御系统和代谢中的作用使其成为医学研究中的宝贵化合物 .

作用机制

Target of Action

L-Cysteine 15N is a variant of the amino acid L-Cysteine, where the nitrogen atom is replaced with the nitrogen-15 isotope . It primarily targets the same biological systems as L-Cysteine, which includes various enzymes and biochemical pathways involved in protein synthesis and metabolism .

Mode of Action

L-Cysteine 15N interacts with its targets in a similar manner to L-Cysteine. It is incorporated into proteins during synthesis, affecting the structure and function of these proteins .

Biochemical Pathways

L-Cysteine 15N is involved in the same biochemical pathways as L-Cysteine. It is produced from L-methionine through the transsulfuration pathway . L-Cysteine can also be derived from dietary sources and protein turnover . It acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Cysteine 15N are expected to be similar to those of L-Cysteine. It is absorbed in the gut, distributed throughout the body, metabolized in various tissues, and excreted in the urine . The nitrogen-15 isotope can be detected using specific analytical techniques, allowing researchers to track the pharmacokinetics of L-Cysteine 15N .

Result of Action

The molecular and cellular effects of L-Cysteine 15N action are similar to those of L-Cysteine. It plays a crucial role in protein structure and function, serves as a precursor for several important biomolecules, and participates in various biochemical reactions . The nitrogen-15 isotope allows for the tracking of these processes in greater detail .

Action Environment

The action, efficacy, and stability of L-Cysteine 15N are influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other molecules, and the specific conditions of the biological system under study . As with L-Cysteine, changes in these environmental factors can affect the behavior of L-Cysteine 15N .

安全和危害

未来方向

L-Cysteine 15N is widely used in the food, pharmaceutical, and agricultural industries . The potential functions of L-Cysteine 15N should be a part of the cellular redox system and are important in basic and applied biology . The future development of more efficient L-Cysteine 15N biosynthetic pathways is expected .

生化分析

Biochemical Properties

L-Cysteine 15N plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in protein synthesis, where it contributes to protein folding, assembly, and stability through disulfide-bond formation . It also functions as a catalytic residue of several enzymes .

Cellular Effects

L-Cysteine 15N has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Escherichia coli, L-Cysteine 15N production can be streamlined and facilitated by synthetic plasmid constructs .

Molecular Mechanism

The molecular mechanism of L-Cysteine 15N involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the formation of Fe/S clusters of the catalytic domain of some enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Cysteine 15N change over time. It has been observed that metabolic stress induces rapid propagation of plasmid rearrangements, leading to reduced L-Cysteine yields in evolving populations over industrial fermentation time scales .

Dosage Effects in Animal Models

The effects of L-Cysteine 15N vary with different dosages in animal models. For instance, L-Cysteine supplementation increases GSH levels and decreases oxidative stress and pro-inflammatory cytokine levels in various rat and porcine disease models .

Metabolic Pathways

L-Cysteine 15N is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . It provides a high redox activity in cell metabolism, plays a crucial role in protein folding, functions as a catalytic residue of several enzymes, and serves as a building block of 5-L-glutamyl-L-cysteinylglycine (GSH) and as a donor compound of sulfur .

Subcellular Localization

It is known that the subcellular localization of a protein is often tied to its function .

属性

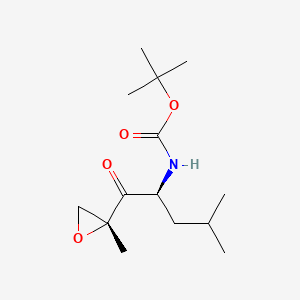

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Cysteine 15N involves the incorporation of a nitrogen isotope (15N) into the L-Cysteine molecule. This can be achieved through a series of chemical reactions that introduce the 15N isotope into the starting materials.", "Starting Materials": [ "L-Serine", "Hydrogen peroxide", "Ammonium chloride", "Sodium hydroxide", "Sodium borohydride", "15N-labeled ammonia" ], "Reaction": [ "Step 1: L-Serine is converted to L-Cysteine using hydrogen peroxide and ammonium chloride as catalysts.", "Step 2: Sodium hydroxide is added to the reaction mixture to adjust the pH.", "Step 3: 15N-labeled ammonia is added to the reaction mixture to introduce the 15N isotope into the L-Cysteine molecule.", "Step 4: Sodium borohydride is used to reduce any remaining unreacted L-Serine to prevent contamination.", "Step 5: The reaction mixture is purified using column chromatography to isolate the L-Cysteine 15N product." ] } | |

CAS 编号 |

204523-09-1 |

分子式 |

C3H7NO2S |

分子量 |

122.15 g/mol |

IUPAC 名称 |

(2R)-2-(15N)azanyl-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i4+1 |

InChI 键 |

XUJNEKJLAYXESH-GZPBOPPUSA-N |

手性 SMILES |

C([C@@H](C(=O)O)[15NH2])S |

SMILES |

C(C(C(=O)O)N)S |

规范 SMILES |

C(C(C(=O)O)N)S |

同义词 |

(R)-2-Amino-3-mercaptopropanoic-15N Acid; (R)-Cysteine-15N; 2-Amino-3-mercaptopropionic-15N Acid; Cystein; Cysteine-15N; Half-cystine-15N; L-(+)-Cysteine-15N; 3-Mercapto-L-alanine-15N; L-Cys-15N; Thioserine-15N; β-Mercaptoalanine-15N; H-Cys-OH-15N; |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)